5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene
Overview
Description
5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[187002,1003,8011,19012,17021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene is a complex organic compound characterized by its unique heptacyclic structure and multiple bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene typically involves multi-step organic reactions. The starting materials often include polycyclic aromatic hydrocarbons, which undergo bromination reactions under controlled conditions. The reaction conditions usually involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of brominated quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the removal of bromine atoms.
Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
Oxidation: Brominated quinones.
Reduction: Partially or fully debrominated derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as flame retardants and high-performance polymers.
Mechanism of Action
The mechanism of action of 5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene involves its interaction with molecular targets through its bromine atoms and triazaheptacyclic core. The bromine atoms can participate in halogen bonding, while the triazaheptacyclic core can interact with various biological macromolecules, potentially disrupting their normal function. The compound’s unique structure allows it to engage in multiple pathways, making it a versatile molecule for various applications.
Comparison with Similar Compounds
Similar Compounds
Hexabromocyclododecane: Another brominated compound with applications in flame retardancy.
2,3,6,7,14,15-hexabromotriptycene: A structurally similar compound used in organic synthesis and materials science.
Uniqueness
5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[187002,1003,8011,19012,17021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene stands out due to its unique heptacyclic structure and the presence of multiple bromine atoms, which confer distinct chemical and physical properties
Properties
IUPAC Name |
5,6,14,15,23,24-hexabromo-9,18,27-triazaheptacyclo[18.7.0.02,10.03,8.011,19.012,17.021,26]heptacosa-1(20),2(10),3,5,7,11(19),12,14,16,21,23,25-dodecaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H9Br6N3/c25-10-1-7-16(4-13(10)28)31-22-19(7)23-21(8-2-11(26)14(29)5-17(8)32-23)24-20(22)9-3-12(27)15(30)6-18(9)33-24/h1-6,31-33H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBCIESMRGSURD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Br)NC3=C2C4=C(C5=CC(=C(C=C5N4)Br)Br)C6=C3C7=CC(=C(C=C7N6)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H9Br6N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
818.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.